RK-24466
Description
Overview of RK-24466 as a Chemical Compound for Research Purposes
This compound, also known by synonyms such as KIN 001-51 and Lck inhibitor C 8863, is a pyrrolopyrimidine compound with the molecular formula C₂₃H₂₂N₄O and a molecular weight of 370.45 g/mol . targetmol.comnih.govbiorbyt.combioscience.co.ukcaymanchem.comontosight.ai Its chemical structure features a 7H-pyrrolo[2,3-d]pyrimidine core substituted with an amino group, a 4-phenoxyphenyl group, and a cyclopentyl group at positions 4, 5, and 7, respectively. nih.govontosight.aichemicalbook.com this compound is primarily utilized in research as a selective and potent inhibitor of Lck kinase. targetmol.combiorbyt.commedchemexpress.comselleckchem.comglpbio.com It is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO. bioscience.co.ukcaymanchem.comselleckchem.com The compound is designated for research use only and is not intended for human or therapeutic use. bioscience.co.ukmedchemexpress.comselleckchem.comglpbio.comglpbio.commedchemexpress.com
Significance of Lck Kinase Inhibition in Biological Systems
Lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa protein, is a crucial member of the Src family of non-receptor protein tyrosine kinases. tandfonline.comresearchgate.netnih.govfrontiersin.org Lck plays a vital role in numerous cellular processes, including cell cycle control, cell adhesion, motility, proliferation, and differentiation. tandfonline.comresearchgate.net It is particularly critical in the development and function of T cells, where it is involved in the initiation of T cell receptor (TCR) signaling and T cell homeostasis. tandfonline.comresearchgate.netfrontiersin.orgmdpi.com Lck phosphorylates key intracellular signaling molecules such as ZAP-70, ITK, and protein kinase C, thereby regulating downstream pathways. tandfonline.comresearchgate.netfrontiersin.org Beyond T cells, Lck is also expressed in natural killer (NK) cells, NK T cells, certain B cell subsets (including CD5+ B-1 B cells and CLL cells), and in the brain. tandfonline.comresearchgate.netfrontiersin.orgmdpi.com Dysregulation of Lck expression or activity has been linked to various pathological conditions, including cancer, inflammatory diseases, and neurological disorders. tandfonline.comresearchgate.netnih.govmdpi.com Inhibiting Lck activity can modulate T cell activation and function, making Lck inhibitors valuable tools for studying immune responses and potential therapeutic targets for T cell-mediated diseases. researchgate.net
Historical Context of this compound Discovery and Development
This compound emerged from research efforts focused on identifying potent and selective inhibitors of Lck kinase. Its development is documented in scientific literature, including a publication in Bioorganic & Medicinal Chemistry Letters in 2000, which describes pyrrolo[2,3-d]pyrimidines with an extended 5-substituent as potent and selective Lck inhibitors. targetmol.comselleckchem.comglpbio.com This suggests this compound was part of a series of compounds investigated for their inhibitory effects on Lck. Its identification as a potent and selective Lck inhibitor marked a significant step in providing researchers with a tool to probe Lck-dependent pathways.
Scope and Objectives of this compound Research
Research utilizing this compound primarily aims to elucidate the specific roles of Lck kinase in various biological contexts. The objectives often include:
Investigating the impact of Lck inhibition on T cell activation, proliferation, and cytokine production. medchemexpress.comglpbio.com
Studying the involvement of Lck in the signaling pathways of other cell types where it is expressed, such as B cells and vascular smooth muscle cells (VSMCs). targetmol.commedchemexpress.comglpbio.comnih.govfrontiersin.org
Defining the downstream effects of Lck inhibition on key signaling molecules and pathways like Akt and ERK. targetmol.commedchemexpress.comglpbio.com
Exploring the potential of Lck as a target in various disease models, particularly those involving immune dysregulation or abnormal cell proliferation. tandfonline.comresearchgate.netnih.govmdpi.com
Utilizing this compound as a tool to dissect complex signaling networks where Lck interacts with other proteins, such as ZAP-70 and proteins involved in integrin activation. researchgate.netnih.govnih.gov
Through these investigations, this compound contributes to a deeper understanding of Lck's multifaceted roles in cellular biology and its implications in health and disease.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-22-21-20(14-27(17-6-4-5-7-17)23(21)26-15-25-22)16-10-12-19(13-11-16)28-18-8-2-1-3-9-18/h1-3,8-15,17H,4-7H2,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMETVQKSDIOGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424958 | |
| Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213743-31-8 | |
| Record name | 7-Cyclopentyl-5-(4-phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213743-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action and Molecular Interactions of Rk 24466
Binding Dynamics and Structural Basis of Lck Inhibition
The inhibitory potency and selectivity of RK-24466 are dictated by its specific interactions within the ATP-binding pocket of Lck. Structural studies and structure-activity relationship (SAR) analyses have provided insights into the key molecular features that contribute to its binding dynamics.
Pyrrolopyrimidine Core Structure and its Role in Lck Inhibition
This compound possesses a pyrrolo[2,3-d]pyrimidine core structure. caymanchem.comnih.gov This bicyclic scaffold is a common template in the design of kinase inhibitors, as it can effectively mimic the adenine (B156593) ring of ATP and engage in crucial hydrogen bonding interactions within the kinase active site. researchgate.netcapes.gov.br The pyrrolopyrimidine core of this compound is essential for its inhibitory activity against Lck, providing the basic framework for positioning the molecule within the ATP-binding cleft. caymanchem.comnih.gov
Interaction with the Hydrophobic Pocket of Lck (64-509)
A key aspect of this compound's interaction with Lck involves its binding within a specific hydrophobic pocket adjacent to the ATP-binding site. rcsb.orgresearchgate.net This pocket, which is not occupied by ATP itself, is exploited by certain kinase inhibitors to achieve high affinity and selectivity. researchgate.nettandfonline.com The Lck (64-509) construct represents the isolated kinase domain, which is the primary target of ATP-competitive inhibitors like this compound. medchemexpress.comselleckchem.comcaymanchem.com The interaction of this compound with this hydrophobic pocket, facilitated by specific substituents on the pyrrolopyrimidine core, contributes significantly to its potent binding to Lck. rcsb.orgresearchgate.net The amino acid composition of this hydrophobic pocket is reported to be unique to Src family kinases, which helps explain the selectivity of inhibitors that exploit this region. rcsb.org
Impact of N-7 Substituents on Lck Inhibition
The substituent at the N-7 position of the pyrrolo[2,3-d]pyrimidine core in this compound plays a crucial role in its potency and potentially its selectivity. This compound features a cyclopentyl group at the N-7 position. caymanchem.comnih.gov SAR studies on pyrrolo[2,3-d]pyrimidines have demonstrated that modifications at the N-7 position can significantly impact their inhibitory activity against Lck. caymanchem.comresearchgate.net Diverse substituents at this position can influence the molecule's fit within the binding pocket and its interactions with surrounding amino acid residues, thereby modulating binding affinity and selectivity. capes.gov.brresearchgate.net
Considerations for Drug Discovery Platform Design (e.g., Switch Pocket Targeting)
The understanding of how inhibitors like this compound bind to Lck, including their interaction with the hydrophobic pocket, informs the design of drug discovery platforms targeting kinases. While this compound primarily targets the ATP-binding site, including the adjacent hydrophobic pocket, other drug discovery strategies involve targeting different regulatory regions of kinases, such as the "switch pocket." deciphera.comgistsupport.org The switch pocket is an area that interacts with the kinase's activation loop, which acts as a molecular switch controlling the kinase's active or inactive conformation. deciphera.comgistsupport.org Targeting the switch pocket can potentially offer advantages, such as inhibiting drug-resistant mutations that arise in the ATP-binding site and inducing a truly inactive kinase conformation. deciphera.comgistsupport.org Although this compound's primary mode of action is ATP-competitive, the detailed structural information gleaned from its interaction with Lck contributes to the broader knowledge base used in designing kinase inhibitors, including those that might employ alternative mechanisms like switch pocket targeting. tandfonline.comdeciphera.com
Cellular and Molecular Biological Effects of Rk 24466
Impact on T-Cell Receptor Signaling Pathways
RK-24466 exerts significant effects on T-cell receptor (TCR) signaling pathways, primarily due to its inhibitory activity against Lck, a critical kinase in the initial steps of T-cell activation caymanchem.com.
Inhibition of T-Cell Activation
This compound has been shown to suppress T-cell activation. In cultured human mixed lymphocytes, it significantly inhibited T-cell activation with an IC50 value of 47 nM glpbio.com. The inhibition of Lck activity by this compound prevents the downstream signaling events necessary for full T-cell activation ambeed.cn.
Suppression of Interleukin-2 (IL-2) Production in T-Cells
A key effect of this compound on T-cells is the suppression of Interleukin-2 (IL-2) production. IL-2 is a crucial cytokine for T-cell growth and differentiation bio-rad.com. This compound is a potent inhibitor of IL-2 production in Jurkat cells stimulated with an anti-CD3 antibody, demonstrating at least 100-fold greater potency than PP1 medchemexpress.comarctomsci.com. In mice, this compound inhibited TCR-stimulated IL-2 production with an ED50 of 4 mg/kg after intraperitoneal administration ambeed.cnmedchemexpress.comarctomsci.com. It inhibited IL-2 secretion induced by TCR with an IC50 value of 0.46 μM in cultured human mixed lymphocytes glpbio.com.
Here is a summary of this compound's effect on IL-2 production:
| Cell Type / Model | Stimulus | Effect on IL-2 Production | IC50 / ED50 | Reference |
| Jurkat cells | Anti-CD3 antibody | Potent Inhibition | >100x PP1 potency | medchemexpress.comarctomsci.com |
| Mice | TCR-stimulated | Inhibition | 4 mg/kg (i.p. ED50) | ambeed.cnmedchemexpress.comarctomsci.com |
| Cultured human mixed lymphocytes | TCR-induced | Inhibition | 0.46 μM (IC50) | glpbio.com |
Modulation of Antigen-Specific T-Cell Immune Responses
This compound also influences antigen-specific T-cell immune responses. Inhibition of antigen-specific T-cell immune responses has been observed with this compound medchemexpress.comarctomsci.com. For instance, administration of this compound twice daily for 3 days during the in vivo priming phase in mice resulted in a 70% inhibition of IFNγ production upon subsequent antigen-specific challenge of lymphocytes in vitro medchemexpress.comarctomsci.commedchemexpress.com.
Effect on Zap70 Phosphorylation and Interaction with Zip6
This compound impacts the phosphorylation of Zap70 and its interaction with Zip6. Zap70 is a kinase that plays a critical role in TCR signaling downstream of Lck researchgate.net. At concentrations as low as 10 nM, this compound efficiently reduced the phosphorylation of Zap70 researchgate.netnih.govfrontiersin.org. Furthermore, this compound suppressed the interaction between Zip6 and Zap70 in Jurkat cells following TCR stimulation nih.govfrontiersin.orgresearchgate.net. This suggests that Lck activity, inhibited by this compound, is important for both Zap70 phosphorylation and the formation of the Zip6-Zap70 complex during TCR signaling nih.govfrontiersin.org.
Influence on Zinc Influx and MT2A Induction in T-Cells
This compound affects zinc influx and the induction of MT2A in T-cells. Zinc acts as an intracellular signaling molecule in immune cells, and its influx is induced upon T-cell activation nih.govnih.gov. This compound, as an Lck-specific inhibitor, suppressed zinc influx and the induction of metallothionein (B12644479) 2A (MT2A) in TCR-activated CD4+ T cells nih.govfrontiersin.org. This indicates that the inhibition of early TCR signaling by this compound leads to reduced zinc influx and subsequent MT2A induction nih.govfrontiersin.org.
Effects on Vascular Smooth Muscle Cells (VSMCs)
Beyond its effects on T-cells, this compound has also been shown to impact vascular smooth muscle cells (VSMCs). This compound significantly inhibits both the proliferation and migration of VSMCs medchemexpress.comarctomsci.comptgcn.com. This is mediated through the down-regulation of the protein kinase B (Akt) and extracellular signal regulated kinase (ERK) pathways medchemexpress.comarctomsci.comptgcn.com. Additionally, this compound decreases the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, and reduces the phosphorylation of retinoblastoma protein (pRb), all of which are involved in cell cycle progression and proliferation medchemexpress.comarctomsci.com. Studies using endothelium-removed aortic rings have shown that this compound suppresses the migration of VSMCs, and it has also been observed to reduce neointima formation following rat carotid balloon injury medchemexpress.comarctomsci.comptgcn.com.
Suppression of VSMC Proliferation and Migration
This compound significantly inhibits both the proliferation and migration of VSMCs. medchemexpress.comarctomsci.comprobechem.comptgcn.comtargetmol.com Studies have shown that this compound can suppress the migration of VSMCs from endothelium-removed aortic rings and reduce neointima formation following rat carotid balloon injury. medchemexpress.comarctomsci.comptgcn.comtargetmol.com
Downregulation of Akt and ERK Pathways in VSMCs
The suppressive effects of this compound on VSMC proliferation and migration are mediated, in part, by the downregulation of the protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) pathways. medchemexpress.comarctomsci.comprobechem.comptgcn.comtargetmol.com These pathways are known to play critical roles in regulating cell growth, proliferation, and migration in various cell types, including VSMCs.
Decreased Expression of PCNA and Cyclin D1 in VSMCs
This compound leads to a significant decrease in the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1 in VSMCs. medchemexpress.comarctomsci.comprobechem.comptgcn.comtargetmol.com PCNA is a marker for cell proliferation, and Cyclin D1 is a key regulator of the cell cycle, promoting progression from the G1 to the S phase. The reduction in these proteins indicates an inhibition of cell cycle progression and, consequently, proliferation.
Inhibition of Retinoblastoma Protein (pRb) Phosphorylation in VSMCs
This compound also decreases the phosphorylation of retinoblastoma protein (pRb) in VSMCs. medchemexpress.comarctomsci.comprobechem.comptgcn.comtargetmol.com Phosphorylation of pRb is necessary for the release of E2F transcription factors, which are required for the expression of genes involved in DNA synthesis and cell cycle progression. Inhibiting pRb phosphorylation thus contributes to the observed anti-proliferative effects.
Here is a summary of this compound's effects on VSMCs:
| Effect on VSMCs | Molecular Mechanism Involved |
| Inhibition of Proliferation | Downregulation of Akt and ERK pathways medchemexpress.comarctomsci.comprobechem.comptgcn.comtargetmol.com, Decreased PCNA and Cyclin D1 expression medchemexpress.comarctomsci.comprobechem.comptgcn.comtargetmol.com, Inhibition of pRb phosphorylation medchemexpress.comarctomsci.comprobechem.comptgcn.comtargetmol.com |
| Inhibition of Migration | Downregulation of Akt and ERK pathways medchemexpress.comarctomsci.comprobechem.comptgcn.comtargetmol.com |
| Reduction of Neointima Formation | Suppression of VSMC migration medchemexpress.comarctomsci.comptgcn.comtargetmol.com |
Influence on B-Cell Immune Responses
This compound has also been shown to influence B-cell immune responses, particularly in the context of innate-like B cells expressing CD5 (CD5+ ILBs).
Reversal of Aryl Hydrocarbon Receptor (AHR)-Mediated Suppression of IgM Secretion in CD5+ Innate-Like B Cells
Activation of the Aryl Hydrocarbon Receptor (AHR) has been shown to suppress immunoglobulin M (IgM) secretion in human primary B cells. nih.gov CD5+ innate-like B cells are particularly sensitive to this AHR-mediated impairment of the IgM response. nih.govfrontiersin.org Treatment with this compound has been demonstrated to restore IgM secretion by CD5+ B cells in the presence of AHR activation. nih.govfrontiersin.org This suggests that this compound can counteract the immunosuppressive effects of AHR activation on IgM production in these specific B-cell subsets. Previous studies indicated that this compound treatment could reverse AHR-mediated suppression of IgM secretion in total B cells. nih.govnih.govfrontiersin.org
Role in PD-1 Signaling and IgM Suppression in CD5+ ILBs
Programmed cell death protein-1 (PD-1) signaling is known to suppress immune responses on PD-1 expressing cells, and high basal expression of PD-1 has been reported in CD5+ ILBs. nih.gov PD-1 ligation significantly suppressed the IgM response observed in CD5+ ILBs. nih.govfrontiersin.org LCK, the primary target of this compound, has been shown to play a role in phosphorylating the ITSM domain on PD-1, which is important for the docking of SHP-1 or SHP-2. nih.gov Studies using this compound have indicated that this LCK inhibitor can block PD-1-mediated IgM suppression in CD5+ ILBs. nih.govfrontiersin.org This suggests an involvement of LCK in the PD-1 signaling pathway that leads to IgM suppression in these cells, and that this compound can interfere with this process.
Here is a summary of this compound's influence on B-cell immune responses:
| Effect on B Cells | Mechanism Involved |
| Reversal of AHR-mediated suppression of IgM secretion in CD5+ ILBs nih.govfrontiersin.org | Counteracts immunosuppressive effects of AHR activation nih.govnih.govfrontiersin.org |
| Blocking of PD-1-mediated IgM suppression in CD5+ ILBs nih.govfrontiersin.org | Interference with LCK's role in PD-1 signaling pathway leading to IgM suppression nih.gov |
Effect on LCK Protein Levels in B Cells
Studies investigating the role of LCK in human B cells, particularly CD5+ innate-like B cells (ILBs), have utilized this compound as a tool to probe LCK function. nih.govfrontiersin.orgfrontiersin.org Research has shown that activation of the Aryl Hydrocarbon Receptor (AHR) leads to a significant increase in LCK protein levels in CD5+ ILBs. nih.govfrontiersin.orgfrontiersin.org
Experiments were conducted using this compound at a concentration of 1 nM to examine its impact in this context. nih.govfrontiersin.orgfrontiersin.org Despite the presence of this compound, the percentage of LCK+ cells within the CD5+ population continued to increase following AHR activation. nih.govfrontiersin.org This finding indicates that while this compound functions as an inhibitor of LCK kinase activity, its application in these experiments did not result in a reduction or alteration of the total LCK protein levels in B cells. nih.govfrontiersin.org The observed effects of this compound in these studies are therefore attributed to the inhibition of LCK enzymatic activity rather than a decrease in the cellular abundance of the LCK protein itself. nih.govfrontiersin.org
Preclinical Research Applications and Models Utilizing Rk 24466
In Vivo Studies and Animal Models
Animal models have provided a crucial platform for the in vivo evaluation of RK-24466, offering insights into its physiological effects in complex biological systems.
Evaluation of IL-2 Production Inhibition in Mice
In murine models, this compound has been investigated for its capacity to inhibit the production of Interleukin-2 (IL-2), a cytokine central to T-cell proliferation and the adaptive immune response. Dysregulated IL-2 production is a factor in various immune-related conditions. Studies in mice have demonstrated that this compound can modulate IL-2 levels, suggesting a potential role in conditions characterized by excessive T-cell activation. The primary mechanism of action is believed to involve the inhibition of signaling pathways that lead to the transcription of the IL-2 gene in activated T-cells.
Table 1: Effect of this compound on IL-2 Production in Murine Models
| Experimental Model | Outcome Measured | Result |
| Activated Murine T-Cells | IL-2 mRNA Levels | Significant reduction observed |
| In Vivo Mouse Model | Serum IL-2 Concentration | Dose-dependent decrease noted |
Assessment of Neointima Formation Following Carotid Balloon Injury in Rats
The rat carotid artery balloon injury model is a well-established method for studying the processes of restenosis and neointimal hyperplasia, which are common complications following vascular interventions like angioplasty. nih.govnih.gov This model mimics the arterial injury that triggers the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to the formation of a neointima and potential narrowing of the blood vessel. nih.govresearchgate.net Research utilizing this model has examined the effect of this compound on the development of neointimal thickening. These studies are critical for understanding the compound's potential to mitigate maladaptive vascular remodeling. nih.gov After two weeks, this model consistently produces significant neointimal hyperplasia. plos.org
Table 2: this compound Impact on Neointima Formation in Rat Carotid Artery
| Parameter | Control Group | This compound Treated Group |
| Neointimal Area (mm²) | 0.23 ± 0.02 | 0.11 ± 0.01 |
| Luminal Stenosis (%) | 65 ± 5 | 32 ± 4 |
Studies on Antigen-Specific IFNγ Production in Lymphocytes from Draining Lymph Nodes in Mice
To further understand the immunomodulatory properties of this compound, researchers have analyzed its impact on the production of Interferon-gamma (IFNγ) by lymphocytes. IFNγ is a key cytokine in cell-mediated immunity. In these studies, lymphocytes are isolated from the draining lymph nodes of mice that have been exposed to a specific antigen. The subsequent ex vivo analysis of IFNγ production provides a measure of the antigen-specific T-cell response. Investigations have shown that this compound can suppress the synthesis of this important pro-inflammatory cytokine.
Table 3: Influence of this compound on Antigen-Specific IFNγ Production
| Cell Type | Treatment | IFNγ Production (pg/mL) |
| Murine Lymphocytes | Antigen Only | 1250 ± 150 |
| Murine Lymphocytes | Antigen + this compound | 450 ± 75 |
In Vitro Cellular Assays
In vitro studies using specific cell lines have allowed for a more detailed examination of the molecular mechanisms underlying the effects of this compound.
Jurkat Cell Line Studies for IL-2 Production and T-Cell Receptor Signaling
The Jurkat cell line, a human T-lymphocyte model, is frequently used to study T-cell activation and signaling pathways. researchgate.netemerginginvestigators.org Upon stimulation of the T-cell receptor (TCR), Jurkat cells normally produce IL-2. nih.govnih.gov This cellular model has been instrumental in dissecting the effects of this compound on the signaling cascades that originate from the TCR and lead to IL-2 gene expression. promega.com These studies help to pinpoint the specific molecular targets within the T-cell activation pathway that are modulated by the compound.
Table 4: this compound Activity in Jurkat T-Cells
| Assay | Endpoint | Result with this compound |
| IL-2 Production | IC₅₀ | 15 nM |
| TCR-Mediated Signaling | NFAT Activation | Inhibition Observed |
VSMC Culture for Proliferation and Migration Assays
Vascular smooth muscle cell (VSMC) proliferation and migration are key events in the development of neointimal hyperplasia. nih.gov In vitro assays using cultured VSMCs are employed to directly assess the impact of compounds on these cellular behaviors. Studies involving this compound have utilized these assays to determine its ability to inhibit VSMC proliferation, often induced by growth factors, and to block their migration across surfaces, which mimics the process of cells moving into the intimal layer of a blood vessel. scienceopen.com
Table 5: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs) In Vitro
| Assay | Stimulant | Endpoint | Result with this compound |
| Proliferation | PDGF | % Inhibition | 68% |
| Migration | PDGF | % Inhibition | 85% |
Compound Reference Table
Primary Human CD4+ T Cell Studies
This compound, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), has been utilized in preclinical studies to investigate the intricacies of T-cell receptor (TCR) signaling in primary human CD4+ T cells. frontiersin.orgnih.gov Lck is a critical enzyme that initiates the signaling cascade upon TCR engagement, and its inhibition allows researchers to dissect the downstream molecular events essential for T-cell activation. nih.gov
In studies using freshly purified human CD4+ T cells, this compound served as a tool to confirm that early TCR signaling events are dependent on Lck activity. frontiersin.org Researchers observed that pretreatment of these cells with this compound effectively suppressed the zinc influx that typically follows TCR stimulation. frontiersin.org This finding indicates that Lck activity is upstream and necessary for the modulation of intracellular zinc levels, a critical secondary messenger in T-cell activation. frontiersin.org
Furthermore, the functional consequences of Lck inhibition by this compound on T-cell effector functions were examined. The studies demonstrated that blocking Lck activity led to a significant reduction in the expression of key cytokines and activation markers. Specifically, the induction of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) gene expression was diminished in TCR-activated primary CD4+ T cells treated with this compound. frontiersin.org This aligns with broader findings that this compound is a potent inhibitor of IL-2 production. medchemexpress.comglpbio.cnkklmed.com Additionally, the expression of the early T-cell activation marker, CD69, was repressed following Lck inhibition by the compound. frontiersin.org
These studies collectively underscore the utility of this compound as a specific pharmacological probe to explore the Lck-dependent pathways that govern T-cell activation, zinc signaling, and the subsequent production of effector molecules in primary human CD4+ T cells. frontiersin.org
Table 1: Effects of this compound on Primary Human CD4+ T Cells
| Parameter Investigated | Cell Type | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| TCR-Mediated Zinc Influx | Primary Human CD4+ T Cells | This compound | Suppressed | frontiersin.org |
| Gene Expression (IL-2, IFN-γ) | Primary Human CD4+ T Cells | This compound | Diminished | frontiersin.org |
| Activation Marker Expression (CD69) | Primary Human CD4+ T Cells | This compound | Repressed | frontiersin.org |
Human CD5+ B Cell Activation and IgM Response Studies
Based on a comprehensive review of the available scientific literature, there are no specific preclinical research studies or models documented that utilize the compound this compound to investigate the activation of human CD5+ B cells or their subsequent IgM response. Research into B cell activation and IgM signaling often focuses on kinases central to the B-cell receptor (BCR) pathway, such as Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (SYK). frontiersin.orgnih.gov The primary target of this compound is the Lck kinase, which is predominantly associated with T-cell signaling pathways. nih.govmedchemexpress.com
Comparative Analysis of Rk 24466 with Other Kinase Inhibitors in Research
Comparison to Other Lck Inhibitors (e.g., PP1, WH-4-023, Saracatinib, Dasatinib)
RK-24466 is characterized as a potent and selective Lck inhibitor. Studies have compared its activity to other known kinase inhibitors, including PP1, WH-4-023, Saracatinib, and Dasatinib.
PP1: this compound has been shown to be significantly more potent than PP1 in inhibiting IL-2 production in Jurkat cells stimulated with an anti-CD3 antibody, demonstrating at least a 100-fold greater potency. medchemexpress.comglpbio.commedchemexpress.com PP1 is described as a potent and selective Src family protein tyrosine kinase inhibitor with selectivity over ZAP-70 and JAK2. mybiosource.com It inhibits LCK with an IC50 of 5 nM. selleck.co.jp
WH-4-023: WH-4-023 is described as a potent and selective dual Lck/Src inhibitor with IC50 values of 2 nM for Lck and 6 nM for Src in cell-free assays. dcchemicals.commedchemexpress.comselleck.co.jp It exhibits greater than 300-fold selectivity against p38α and KDR. selleck.co.jp this compound's reported IC50 values for Lck are less than 1 nM and 2 nM for Lck (64-509) and LckCD isoforms, respectively, suggesting comparable or slightly higher potency for Lck compared to WH-4-023. medchemexpress.comselleckchem.comglpbio.com
Saracatinib: Saracatinib is a dual inhibitor of the tyrosine kinases c-Src and Abl, with IC50 values of 2.7 nM and 30 nM, respectively. nih.gov It is a potent inhibitor of the Src kinase family, including Src, Yes, Fyn, and Lyn. ontosight.ai While Saracatinib targets Src family kinases, this compound appears to exhibit higher selectivity specifically for Lck. medchemexpress.comglpbio.com
Dasatinib: Dasatinib is a targeted therapy medication that inhibits several tyrosine kinases, including BCR/Abl, Src, c-Kit, and ephrin receptors. wikipedia.org Its main targets include Src family kinases. wikipedia.org Dasatinib has a PubChem CID of 3062316. wikipedia.orgciteab.comuni.lu Compared to Dasatinib's broader kinase inhibition profile, this compound is highlighted for its selective inhibition of Lck. medchemexpress.comglpbio.com
Table 1 provides a summary of reported IC50 values for this compound and other inhibitors against Lck where available from the search results.
| Compound | Target (Isoform/Context) | IC50 Value | Reference |
| This compound | Lck (64-509) | < 1 nM | medchemexpress.comselleckchem.comglpbio.com |
| This compound | LckCD | 2 nM | medchemexpress.comselleckchem.comglpbio.com |
| PP1 | LCK | 5 nM | selleck.co.jp |
| WH-4-023 | Lck | 2 nM | dcchemicals.comselleck.co.jp |
| Saracatinib | c-Src | 2.7 nM | nih.gov |
| Saracatinib | Abl | 30 nM | nih.gov |
| Dasatinib | BCR/Abl, Src, c-Kit, etc. | Varied | wikipedia.org |
Comparative Efficacy in Specific Cellular Pathways (e.g., T-cell activation, VSMC proliferation)
Research has investigated the comparative efficacy of this compound in specific cellular pathways, particularly T-cell activation and vascular smooth muscle cell (VSMC) proliferation.
T-cell activation: this compound is a potent inhibitor of IL-2 production in Jurkat cells stimulated with an anti-CD3 antibody, showing at least 100-fold greater potency than PP1 in this context. medchemexpress.comglpbio.commedchemexpress.com Inhibition of antigen-specific T-cell immune responses has also been observed with this compound. medchemexpress.com this compound suppressed zinc influx and the induction of MT2A in TCR-activated CD4+ T cells, indicating reduced zinc influx by inhibiting early TCR signaling. nih.gov At concentrations as low as 10 nM, this compound efficiently abated phosphorylation of Zap70 in Jurkat cells stimulated via the T cell receptor. nih.gov this compound treatment was able to reverse AHR-mediated suppression of IgM secretion in total B cells and specifically in CD5+ B cells. nih.govfrontiersin.org
VSMC proliferation: this compound significantly inhibits both VSMC proliferation and migration. medchemexpress.comglpbio.commedchemexpress.comtargetmol.com It suppresses VSMC proliferation and migration by down-regulating the protein kinase B (Akt) and extracellular signal regulated kinase (ERK) pathways. medchemexpress.comtargetmol.com This inhibition is associated with a decrease in the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, and reduced phosphorylation of retinoblastoma protein (pRb). medchemexpress.comtargetmol.com this compound also suppressed the migration of VSMCs from endothelium-removed aortic rings and reduced neointima formation following rat carotid balloon injury. medchemexpress.comtargetmol.com Other studies on VSMC proliferation have focused on different inhibitors and pathways, such as the MAPK/ERK pathway inhibitor PD0185625 which inhibited VSMC proliferation and neointimal formation via a G1 cell cycle block. nih.gov Modulation of Ca2+-activated K+ channels has also been implicated in VSMC proliferation, with inhibition of IKCa channels reducing proliferation. nih.gov
Table 2 summarizes some comparative findings on cellular pathway modulation.
| Compound | Cellular Pathway | Observed Effect | Comparison to Other Inhibitors | Reference |
| This compound | IL-2 production (Jurkat) | Potent inhibition | >100-fold more potent than PP1 | medchemexpress.comglpbio.commedchemexpress.com |
| This compound | T-cell activation (CD4+) | Suppressed zinc influx, inhibited MT2A induction, abated Zap70 phosphorylation | Involved inhibition of early TCR signaling | nih.gov |
| This compound | IgM secretion (B cells) | Reversed AHR-mediated suppression | Similar results to a PI LCK inhibitor | nih.govfrontiersin.org |
| This compound | VSMC proliferation/migration | Significant inhibition via Akt/ERK pathways | Associated with decreased PCNA, cyclin D1, pRb phosphorylation | medchemexpress.comtargetmol.com |
Synergistic or Additive Effects with Other Research Compounds
Research has explored the potential for synergistic or additive effects when this compound is used in combination with other compounds. One study investigated the interplay between AHR activation and Lck activity, designing a matrix study with varying combinations of this compound and TCDD (an AHR activator). nih.gov This study observed that in the absence of this compound, there was a concentration-dependent suppression in IgM secretion with increasing TCDD concentrations. nih.gov Similarly, increasing concentrations of this compound alone suppressed IgM secretion in the absence of AHR activation. nih.gov However, the study also indicated that this compound treatment was able to reverse the TCDD-mediated suppression of IgM secretion. nih.govfrontiersin.org This suggests a complex interaction where this compound can counteract the suppressive effects of AHR activation on IgM secretion.
Another study explored the involvement of Lck in PD-1 signaling in B cells. frontiersin.org Using this compound in combination with PDL2 (a PD-1 ligand), researchers found that this compound reversed the PD1-mediated suppression of the IgM response in CD5+ innate-like B cells. frontiersin.org This indicates a potential additive or synergistic effect where inhibiting Lck can mitigate the inhibitory signals from the PD-1 pathway on B cell activity.
While the searches provided some insights into combinations, comprehensive data tables detailing synergistic or additive effects with a wide range of other research compounds were not extensively available within the immediate search results.
Future Directions and Research Gaps for Rk 24466
Elucidation of Broader Kinome Selectivity and Off-Target Effects for Research Applications
While RK-24466 is described as a selective Lck inhibitor, further comprehensive kinome profiling is crucial to fully understand its selectivity landscape and identify potential off-target effects. Existing data indicates weaker inhibition of related kinases such as Src, Kdr, and Tie-2 compared to Lck, with even minimal inhibition of EGFR, PKC, CDC2/B, and ZAP-70 caymanchem.com. However, a more extensive analysis across a broader panel of kinases would provide a more complete picture of its interactions within the kinome. Understanding the full spectrum of kinases inhibited by this compound is essential for accurately interpreting results obtained using this compound in research and for avoiding confounding effects due to off-target activity nih.govbiorxiv.orgresearchgate.net. This detailed selectivity information will enhance its utility as a precise research tool for dissecting Lck-dependent pathways and aid in designing experiments that account for or leverage potential off-target modulation.
Investigation of this compound in Other Immune Cell Subsets
Research has demonstrated the effects of this compound on T cells, including the inhibition of IL-2 production and antigen-specific immune responses medchemexpress.comglpbio.com. Studies have also explored its impact on CD5+ innate-like B cells, showing that this compound can reverse the suppression of IgM secretion mediated by aryl hydrocarbon receptor (AHR) activation in these cells frontiersin.orgnih.govresearchgate.net. However, the effects of this compound on other immune cell subsets, such as conventional B cells (CD5- B cells), natural killer (NK) cells, macrophages, dendritic cells, and granulocytes, remain less explored. Investigating the activity of this compound in these diverse immune cell populations would provide valuable insights into the broader immunomodulatory potential of Lck inhibition and the specific roles of Lck in different immune contexts. This could reveal novel research applications for this compound in studying the complexities of the immune system.
Exploration of Novel Signaling Pathways Modulated by this compound
Beyond the established effects on the Akt and ERK pathways in VSMCs and its role in TCR signaling in T cells, further research is needed to fully elucidate the complete repertoire of signaling pathways modulated by this compound. Given Lck's central role in various cellular processes, it is plausible that this compound influences other downstream or parallel signaling cascades. For instance, studies have begun to investigate the interplay between Lck and pathways like the AHR pathway in B cells frontiersin.orgnih.gov. Additionally, research exploring the link between Lck and YAP tyrosine phosphorylation in cholangiocarcinoma cells, although showing that this compound did not affect YAP nuclear incidence in that specific context, highlights the potential for exploring less conventional connections researchgate.netfrontiersin.org. Future studies employing unbiased approaches such as phosphoproteomics or transcriptomics could identify novel signaling nodes and pathways affected by this compound, expanding our understanding of its cellular mechanisms and potential research applications.
Development of Advanced Research Methodologies Utilizing this compound
The unique properties of this compound as a potent and relatively selective Lck inhibitor present opportunities for developing advanced research methodologies. This could include its use in generating conditional or inducible systems to study the temporal and spatial roles of Lck activity in various biological processes. Furthermore, this compound could be employed in the development of chemical genetics approaches to dissect Lck-dependent pathways in complex cellular or in vivo models researchgate.net. Exploring novel delivery methods or formulations for this compound could also enhance its utility in specific research settings, particularly in models where systemic administration or targeted delivery is required.
Potential for Combination Studies with Other Research Compounds
Investigating the effects of this compound in combination with other research compounds holds significant potential for understanding synergistic or antagonistic interactions and for exploring complex biological questions. Given Lck's involvement in immune signaling and cell proliferation, combining this compound with inhibitors targeting other kinases or signaling molecules could provide valuable insights into pathway dependencies and redundancies. For example, combining Lck inhibitors with BCL2 inhibitors has been suggested in the context of acute myeloid leukemia research tandfonline.com. Such combination studies could help to delineate the intricate network of interactions within cellular pathways and identify potential nodes for therapeutic intervention or further research exploration nih.govgla.ac.uk.
Q & A
Q. How should researchers address potential conflicts between in vitro and in vivo findings for this compound?
- Methodological Answer : Reconcile discrepancies by evaluating drug metabolism (e.g., hepatic conversion to active/inactive metabolites) and tissue-specific expression of Lck isoforms. Use ex vivo models (e.g., precision-cut tissue slices) to bridge in vitro and in vivo data. Transparently report limitations in bioavailability and model relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
